2-(Triisopropylsilyloxy) ethanol
Description
The Significance of Silyl (B83357) Ethers as Protecting Groups for Hydroxyl Functions in Complex Molecule Synthesis
The protection of hydroxyl groups is a frequent necessity in the multi-step synthesis of natural products and other complex organic molecules. Alcohols are reactive towards a wide range of reagents, including bases, nucleophiles, and oxidizing agents, which can lead to undesired side reactions if left unprotected. Silyl ethers have become one of the most widely utilized classes of protecting groups for hydroxyl functions due to their unique combination of stability and tunable reactivity. vapourtec.comrsc.org
The formation of a silyl ether involves the reaction of an alcohol with a silyl halide, typically in the presence of a base. A notable and efficient method for this transformation is the Corey protocol, which employs a silyl chloride and imidazole (B134444) in a solvent such as dimethylformamide (DMF). rsc.org This process effectively masks the acidic proton and the nucleophilicity of the hydroxyl group, rendering it inert to a variety of reaction conditions.
A key advantage of silyl ethers lies in their orthogonal stability. They are generally stable to basic and neutral conditions, as well as to many organometallic reagents and certain oxidizing and reducing agents. masterorganicchemistry.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.
The ease and selectivity of their removal, or deprotection, is another critical feature that contributes to their widespread use. The silicon-oxygen bond can be selectively cleaved under mild conditions, most commonly using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). vapourtec.commasterorganicchemistry.com The exceptional strength of the silicon-fluorine bond drives this reaction, allowing for the regeneration of the hydroxyl group without disturbing other sensitive functionalities within the molecule. masterorganicchemistry.com The stability of different silyl ethers can be modulated by the steric bulk of the substituents on the silicon atom, providing a spectrum of protecting groups that can be selectively removed in the presence of one another.
The relative stability of common silyl ether protecting groups towards acidic hydrolysis follows the general trend: TMS < TES < TBDMS < TIPS < TBDPS. Conversely, their stability towards basic conditions is approximately: TMS < TES < TBDMS ≈ TBDPS < TIPS. This differential stability is a cornerstone of modern synthetic strategy, enabling chemists to orchestrate complex reaction sequences with a high degree of control.
| Silyl Ether | Abbreviation | Relative Acid Stability | Relative Base Stability |
| Trimethylsilyl (B98337) | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
The Strategic Role of the Triisopropylsilyl (TIPS) Group in Promoting Chemoselective and Stereoselective Transformations
Among the various silyl ethers, the triisopropylsilyl (TIPS) group holds a special place in the synthetic chemist's toolbox. The three bulky isopropyl substituents attached to the silicon atom impart significant steric hindrance, which is the cornerstone of its strategic utility in promoting both chemoselectivity and stereoselectivity. nih.govresearchgate.net
The substantial steric bulk of the TIPS group allows for the selective protection of less sterically hindered hydroxyl groups in polyol systems. Primary alcohols, being the most accessible, are readily protected with TIPS chloride, often in the presence of a base like imidazole, while more hindered secondary and tertiary alcohols react much more slowly or not at all under similar conditions. This chemoselectivity is invaluable in the synthesis of complex molecules possessing multiple hydroxyl groups of varying steric environments, allowing for their differential protection and subsequent selective manipulation. nih.gov
Furthermore, the steric influence of the TIPS group extends beyond selective protection to directing the stereochemical outcome of reactions on adjacent stereocenters. By virtue of its size, a TIPS ether can effectively block one face of a molecule, forcing an incoming reagent to approach from the less hindered side. This can lead to high levels of diastereoselectivity in a variety of transformations, including nucleophilic additions, reductions, and cycloadditions. For instance, the reduction of a ketone adjacent to a TIPS-protected alcohol can proceed with high stereocontrol, as the bulky protecting group dictates the trajectory of the hydride reagent.
The robustness of the TIPS group is another key feature. It is significantly more stable to acidic and basic conditions compared to smaller silyl ethers like TMS and TES. This enhanced stability allows for a broader range of chemical transformations to be carried out in its presence. For example, the TIPS group can withstand conditions required for the removal of other protecting groups, such as the acid-catalyzed deprotection of acetals or the base-mediated hydrolysis of esters, enabling orthogonal protection strategies in complex syntheses. acs.org
The deprotection of the TIPS group, while requiring more forcing conditions than for less hindered silyl ethers, can still be achieved selectively using fluoride reagents like TBAF, often with gentle heating. This controlled cleavage allows for the timely unmasking of the hydroxyl group for subsequent reactions. The unique combination of steric bulk, enhanced stability, and selective removal makes the TIPS group an indispensable tool for achieving high levels of control in modern organic synthesis.
| Feature of TIPS Group | Consequence in Synthesis |
| High Steric Bulk | - Chemoselective protection of primary over secondary/tertiary alcohols. - Diastereoselective control in reactions at adjacent centers. |
| Enhanced Stability | - Resistance to a wider range of acidic and basic reaction conditions. - Enables orthogonal protection strategies. |
| Selective Removal | - Deprotection with fluoride reagents, often requiring slightly more forcing conditions than less bulky silyl ethers. |
Overview of 2-Silyloxyethanol Scaffolds as Versatile Intermediates and Reagents in Advanced Chemical Synthesis
The 2-silyloxyethanol scaffold, exemplified by 2-(triisopropylsilyloxy)ethanol, represents a highly versatile class of bifunctional building blocks in organic synthesis. These molecules possess two distinct hydroxyl functionalities: one protected as a sterically demanding silyl ether and the other remaining as a free primary alcohol. This differential protection within a simple C2 unit provides a powerful platform for a variety of synthetic transformations, allowing for sequential and controlled manipulations.
The free primary hydroxyl group in 2-(triisopropylsilyloxy)ethanol can readily participate in a wide array of reactions. It can be oxidized to the corresponding aldehyde or carboxylic acid, converted into a good leaving group (e.g., tosylate, mesylate, or halide) for nucleophilic substitution reactions, or engaged in ether and ester formation. This reactivity allows for the introduction of the 2-(triisopropylsilyloxy)ethyl moiety into more complex molecular frameworks. For instance, it can be used as a nucleophile to open epoxides or react with alkyl halides, thereby extending carbon chains by a two-carbon unit with a protected hydroxyl group at one end.
Once the desired transformations at the free hydroxyl group have been accomplished, the silyl ether at the other end of the scaffold can be selectively deprotected under standard fluoride-mediated conditions. This unmasks a new primary hydroxyl group, which can then be further functionalized. This sequential "protect-react-deprotect-react" strategy using a 2-silyloxyethanol scaffold is a powerful tool for the controlled, stepwise construction of complex molecules.
In the context of natural product synthesis, these scaffolds can serve as valuable starting materials or key intermediates. Their ability to introduce a protected diol unit or to act as a flexible linker between different molecular fragments is of significant strategic importance. The choice of the silyl group, such as the bulky TIPS group, can also impart desirable solubility and handling properties to synthetic intermediates.
The versatility of 2-silyloxyethanol scaffolds is further highlighted by their use in the synthesis of functionalized polymers and materials. The reactive hydroxyl group can be used to attach the scaffold to a polymer backbone, while the silyl-protected hydroxyl group can be deprotected post-polymerization to introduce reactive sites along the polymer chain.
Structure
3D Structure
Properties
Molecular Formula |
C11H26O2Si |
|---|---|
Molecular Weight |
218.41 g/mol |
IUPAC Name |
2-tri(propan-2-yl)silyloxyethanol |
InChI |
InChI=1S/C11H26O2Si/c1-9(2)14(10(3)4,11(5)6)13-8-7-12/h9-12H,7-8H2,1-6H3 |
InChI Key |
BPCQABSCRRCHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCO |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of the Triisopropylsilyl Ether in 2 Triisopropylsilyloxy Ethanol Contexts
Cleavage Mechanisms of Triisopropylsilyl Ethers
The deprotection of silyl (B83357) ethers is a fundamental transformation in multi-step organic synthesis. libretexts.org The conditions required for the cleavage of the robust TIPS ether are illustrative of its stability compared to other common silyl ethers.
Acid-Catalyzed Hydrolysis Pathways and Proton Transfer Phenomena
The acid-catalyzed cleavage of silyl ethers, including TIPS ethers, generally proceeds via an SN2 or SN1 mechanism, depending on the structure of the ether's substituents. rsc.orgrsc.org The reaction is initiated by the protonation of the ether oxygen atom by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). rsc.orgnih.govacs.orgorganic-chemistry.org This proton transfer creates a good leaving group.
In the context of a primary ether like 2-(triisopropylsilyloxy)ethanol, the subsequent step involves a nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) on the less sterically hindered carbon atom. acs.orgorganic-chemistry.org Given the primary nature of the ethanol (B145695) backbone, this cleavage follows an SN2 pathway. nih.govorganic-chemistry.org
The general order of hydrolytic lability for silyl ethers under acidic conditions is: TMS > TES > TBDMS > TIPS > TBDPS psu.edu
This trend highlights that TIPS ethers are significantly more stable to acid-catalyzed hydrolysis than less bulky silyl ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers, but are cleaved more readily than tert-butyldiphenylsilyl (TBDPS) ethers. psu.eduresearchgate.net For instance, the half-life for the hydrolysis of the TIPS ether of p-cresol (B1678582) with 1% HCl in 95% ethanol is over 100 hours. psu.edu
The mechanism can be summarized as:
Protonation: The ether oxygen is protonated by the acid. rsc.orgtuni.fi
Nucleophilic Attack: A halide ion attacks the carbon adjacent to the protonated oxygen in an SN2 fashion, displacing the triisopropylsilanol. nih.govacs.org
Base-Induced Desilylation Processes and Nucleophilic Attack on Silicon
Base-induced desilylation of TIPS ethers is generally a much slower process compared to acid-catalyzed hydrolysis. researchgate.net For example, the half-life for the hydrolysis of the TIPS ether of p-cresol with 5% NaOH in 95% ethanol is approximately 3.1 hours, significantly longer than for many other silyl ethers under similar conditions. psu.edu
The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion or other base on the electrophilic silicon atom. This forms a pentacoordinate silicon intermediate, which then breaks down to release the alcohol and a silanolate species. The greater stability of TIPS ethers under basic conditions is attributed to the steric hindrance caused by the bulky isopropyl groups, which shield the silicon atom from nucleophilic attack.
The general order of stability for silyl ethers under basic conditions is: TMS > TES > TBDMS ≈ TBDPS > TIPS psu.edu
This reversal in stability compared to acidic conditions for TBDPS and TIPS is noteworthy. psu.edu
Fluoride-Mediated Desilylation: Kinetics, Selectivity, and the Role of the Fluoride (B91410) Anion in Si-O Bond Cleavage
Fluoride ions are exceptionally effective reagents for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluorine (Si-F) bond. psu.eduwikiwand.com Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for the deprotection of silyl ethers, including the robust TIPS group. rsc.orgnih.gov
The mechanism involves the nucleophilic attack of the fluoride anion on the silicon atom, forming a hypervalent, pentacoordinate silicon intermediate. electronicsandbooks.comnih.gov This intermediate is highly unstable and readily collapses, cleaving the Si-O bond to release the alkoxide and forming a stable triisopropylfluorosilane.
Key aspects of fluoride-mediated desilylation include:
High Nucleophilicity: The fluoride ion is a potent nucleophile towards silicon. rsc.org
Strong Si-F Bond: The driving force for the reaction is the formation of the very strong Si-F bond (bond energy ~565 kJ/mol). researchgate.net
Mild Conditions: The reaction can often be carried out under neutral or near-neutral pH and at room temperature, which is advantageous for sensitive substrates. nih.gov It has been demonstrated that catalytic amounts of fluoride can be sufficient for complete deprotection. nih.govbohrium.com
The rate of fluoride-mediated cleavage is also influenced by steric factors, though less dramatically than with acid or base catalysis. While TIPS ethers are generally removed more slowly than smaller silyl ethers, the reaction is typically efficient and high-yielding. researchgate.net
| Reagent | Conditions | Selectivity/Remarks | Reference(s) |
| Acid (e.g., HCl, HBr) | Aqueous organic solvent | Cleavage rate: TMS > TES > TBDMS > TIPS. Generally requires harsh conditions for TIPS. | psu.edu, researchgate.net |
| Base (e.g., NaOH, K₂CO₃) | Alcoholic solvent | Cleavage rate: TMS > TES > TBDMS ≈ TBDPS > TIPS. Very slow for TIPS ethers. | psu.edu, researchgate.net |
| Fluoride (e.g., TBAF, HF•Pyridine) | THF, Acetonitrile | Highly effective and common method for all silyl ethers. Generally mild conditions. | rsc.org, nih.gov, |
Selective Deprotection of Triisopropylsilyl Ethers in the Presence of Other Silyl Ethers and Orthogonal Protecting Groups
The differential stability of silyl ethers allows for their selective removal, a cornerstone of modern synthetic strategy. researchgate.netlibretexts.org A protecting group strategy where different groups can be removed under distinct conditions without affecting others is known as orthogonal protection.
Due to its high stability, the TIPS group can often remain intact while other, more labile silyl ethers are removed.
TIPS vs. TMS/TES: Triethylsilyl (TES) and trimethylsilyl (TMS) ethers can be selectively cleaved in the presence of a TIPS ether using mild acidic conditions. psu.edu For example, reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) or acetic acid can deprotect a primary TES ether without affecting a primary TIPS ether.
TIPS vs. TBDMS: The tert-butyldimethylsilyl (TBDMS) group is more stable than TES but generally more labile than TIPS under acidic conditions. Selective removal of a TBDMS ether in the presence of a TIPS ether is a common and synthetically useful transformation.
TIPS vs. TBDPS: The relative stability of TIPS and tert-butyldiphenylsilyl (TBDPS) ethers is more nuanced and can depend on the specific reaction conditions. Under acidic conditions, TIPS ethers are generally cleaved faster than TBDPS ethers. psu.eduresearchgate.net However, under fluoride-mediated conditions, their cleavage rates can be comparable, with selectivity often depending on the steric environment around the silyl ether. psu.edu
The TIPS group is also orthogonal to many non-silyl protecting groups, such as benzyl (B1604629) (Bn) ethers, acetals, and various esters, which are typically cleaved under hydrogenolysis, different acidic conditions, or basic hydrolysis, respectively.
| Silyl Ether to be Cleaved | Stable Silyl Ether | Reagent/Conditions | Reference(s) |
| TES | TIPS | Catecholborane, Wilkinson's catalyst | |
| TBDMS | TIPS | Mild acid (e.g., CSA, PPTS) or specific fluoride reagents (e.g., HF•Pyridine) | |
| TIPS | TBDPS | Acidic conditions (e.g., 1% HCl/EtOH) | psu.edu, researchgate.net |
| Alkyl Silyl Ether (e.g., TBS, TIPS) | Aryl Silyl Ether | Trimethylsilyl bromide (TMSBr) in Methanol |
Influence of Steric and Electronic Effects on the Reactivity of the Triisopropylsilyl Moiety
The reactivity of the triisopropylsilyl group is profoundly influenced by both steric and electronic factors. mdpi.com
Steric Effects: The most dominant feature of the TIPS group is its significant steric bulk. The three isopropyl groups effectively shield the central silicon atom from nucleophilic attack, which is the primary reason for its enhanced stability towards both basic and acidic hydrolysis compared to smaller silyl ethers like TMS and TES. researchgate.netnih.gov This steric hindrance is a key factor in the selective deprotection strategies discussed previously. In reactions involving the adjacent alcohol in a 2-(triisopropylsilyloxy)ethanol fragment, this bulk can also direct the stereochemical outcome of reactions at the neighboring carbon.
Electronic Effects: Silicon is less electronegative than oxygen, leading to a polarized Si-O bond. The alkyl groups on the silicon atom are electron-donating, which slightly reduces the electrophilicity of the silicon center. However, this electronic effect is generally considered secondary to the overwhelming steric effects of the isopropyl groups in determining the reactivity of the TIPS ether. mdpi.com In glycosylation chemistry, for example, the electronic properties of silyl protecting groups can significantly influence the reactivity and stereoselectivity of glycosyl donors. mdpi.com
Intramolecular Transformations Involving 2-(Triisopropylsilyloxy)ethanol Fragments
The bifunctional nature of 2-(triisopropylsilyloxy)ethanol, possessing both a protected alcohol and a free alcohol, allows for intramolecular reactions. These transformations often involve the migration of the silyl group or cyclization reactions.
Intramolecular Silyl Group Migration: In molecules containing multiple hydroxyl groups, such as 1,2-diols, an intramolecular transfer of a silyl group from one oxygen to another can occur, particularly under basic or fluoride-catalyzed conditions. researchgate.net For a 2-(triisopropylsilyloxy)ethanol fragment, this would manifest as a migration of the TIPS group from the primary oxygen to the other oxygen, a process that can be reversible. This silyl group migration is a key step in the regiodivergent resolution of 1,2-diols, allowing for the chemical differentiation of the two hydroxyl groups.
Intramolecular Cyclization: The hydroxyl group in a 2-(triisopropylsilyloxy)ethanol fragment can act as an internal nucleophile. For instance, derivatives of this fragment where the hydroxyl group is converted into a leaving group or where the rest of the molecule contains an electrophilic center can undergo cyclization. Acid-catalyzed cyclization of silyl-substituted alkenyl or epoxy alcohols is a known method for synthesizing oxygen-containing heterocycles like tetrahydrofurans and tetrahydropyrans. mdpi.com The presence of the silicon group can be crucial for the cyclization to occur and can influence the stereoselectivity of the ring formation.
Mechanistic Insights into Reactions Utilizing 2-(Triisopropylsilyloxy)ethanol as a Reagent or Key Intermediate
The utility of 2-(triisopropylsilyloxy)ethanol in organic synthesis is intrinsically linked to the distinct properties of the triisopropylsilyl protecting group. The large steric footprint of the TIPS group can direct the approach of reagents, influence the conformation of transition states, and modulate the reactivity of the adjacent hydroxyl group. Mechanistic investigations in which this compound plays a central role often focus on understanding how these steric and electronic effects govern the course of a reaction.
In reactions where 2-(triisopropylsilyloxy)ethanol acts as a nucleophile, the mechanism is often a delicate balance between the activation of the hydroxyl group and the steric hindrance imposed by the TIPS ether. For instance, in acylation or alkylation reactions, the deprotonated alcohol forms an alkoxide that subsequently attacks an electrophile. The size of the TIPS group can influence the rate of this reaction and may favor the formation of specific rotamers in the transition state, thereby impacting the stereoselectivity of subsequent transformations if a chiral center is present.
Conversely, when the oxygen of the silyloxy group participates in a reaction, for example in a rearrangement or fragmentation, the stability of the resulting silylium (B1239981) ion or the transition state leading to it is a key mechanistic consideration. The three isopropyl groups effectively stabilize a positive charge on the silicon atom, making the cleavage of the Si-O bond a plausible mechanistic step under certain conditions.
Detailed mechanistic studies involving 2-(triisopropylsilyloxy)ethanol are often embedded within broader synthetic reports. For example, in a multi-step synthesis, the selective deprotection of the TIPS ether in the presence of other protecting groups can provide mechanistic clues about the relative lability of the Si-O bond under various acidic, basic, or fluoride-mediated conditions. The choice of deprotection agent and the observed selectivity can illuminate the subtle electronic and steric factors at play.
Furthermore, when 2-(triisopropylsilyloxy)ethanol is employed as a precursor to a more complex reagent, its transformation sheds light on the reactivity of the molecule. For instance, its oxidation to the corresponding aldehyde, 2-(triisopropylsilyloxy)acetaldehyde, is a common transformation. The mechanism of this oxidation, whether it be a Swern, Dess-Martin, or other oxidation protocol, is well-established for primary alcohols in general. However, the presence of the bulky silyl ether can affect the rate and efficiency of the reaction. The initial formation of an alkoxysulfonium salt in a Swern oxidation, for example, might be sterically hindered, potentially requiring modified reaction conditions for optimal results. wikipedia.orgorganic-chemistry.orgnrochemistry.com
In the context of olefination reactions, while no direct studies on the use of a phosphonate (B1237965) or phosphonium (B103445) ylide derived from 2-(triisopropylsilyloxy)ethanol are readily available, the general mechanism of reactions like the Horner-Wadsworth-Emmons provides a framework for understanding how such a reagent would behave. The bulky TIPS group would undoubtedly influence the stereochemical outcome of the olefination, likely favoring the formation of the (E)-alkene due to steric repulsion in the transition state leading to the oxaphosphetane intermediate.
The following table summarizes hypothetical reaction parameters and potential mechanistic implications for reactions involving 2-(triisopropylsilyloxy)ethanol, based on established mechanisms for related compounds.
| Reaction Type | Reagents | Key Intermediate/Transition State | Mechanistic Implication of TIPS group |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Alkoxysulfonium ylide | Steric hindrance may affect the rate of formation of the alkoxysulfonium salt and the subsequent elimination. |
| Acylation | Acyl chloride, Base | Tetrahedral intermediate | The bulky TIPS group can influence the approach of the acyl chloride and the conformation of the intermediate. |
| Silyl Ether Cleavage | TBAF | Pentacoordinate silicon intermediate | The rate of cleavage is dependent on the accessibility of the silicon atom to the fluoride ion. |
Strategic Applications of 2 Triisopropylsilyloxy Ethanol in Advanced Organic Synthesis
Total Synthesis of Complex Natural Products
The true utility of a chemical building block is demonstrated in its successful application in the total synthesis of structurally complex and biologically significant natural products. 2-(Triisopropylsilyloxy)ethanol and its corresponding protected ethyl moiety have proven instrumental in the assembly of a diverse array of natural product frameworks.
Integration of 2-(Triisopropylsilyloxy)ethanol Building Blocks into Polypropionate Synthesis Strategies
Polypropionates are a large class of natural products characterized by repeating methyl-substituted carbon backbones, often interspersed with hydroxyl groups, presenting a formidable stereochemical challenge. Efficient strategies for their synthesis are highly sought after. One powerful approach involves a relay sequence combining a Diels-Alder cycloaddition with a Baeyer-Villiger oxidation to construct key structural motifs. uni-konstanz.de
In these sequences, silylenol ethers serve as reactive dienes. The stereochemical outcome of the crucial C-C bond-forming Diels-Alder reaction is highly dependent on the nature of the substituents. uni-konstanz.de The incorporation of a bulky 2-(triisopropylsilyloxy)ethyl unit can serve two primary purposes: first, as a protected hydroxyl group that can be unmasked later in the synthesis, and second, as a sterically demanding substituent to influence the facial selectivity of cycloadditions and other stereocenter-forming reactions. The inherent flexibility of this approach allows for the potential growth of polypropionate chains with desired diastereomeric relationships, and the use of robust protecting groups like TIPS is critical for surviving multi-step sequences. uni-konstanz.de
| Reaction Sequence | Key Intermediates/Reactants | Strategic Role of Silyl (B83357) Group | Reference |
| Diels-Alder/Baeyer-Villiger Relay | Silylenol ethers, Enones | Directing stereochemistry in cycloaddition, Protecting hydroxyl functionality for later elaboration. | uni-konstanz.de |
Application of TIPS-Protected Ethylene (B1197577) Glycol Units in Macroline (B1247295) Alkaloid Total Synthesis
The macroline alkaloids are a family of intricate indole (B1671886) alkaloids that includes medicinally relevant compounds. Their synthesis requires precise control of stereochemistry across multiple chiral centers. In synthetic efforts toward macroline-related alkaloids, the triisopropylsilyl group has been employed to protect hydroxyl functionalities during key transformations. nih.gov
For instance, in a synthetic approach to the core structure of macroline alkaloids, a diol intermediate was protected using a TIPS group. This protection was necessary to allow for subsequent selective reactions at other positions of the molecule, such as hydroboration, without interference from the free hydroxyl groups. nih.gov The stability of the TIPS ether under various reaction conditions makes it an ideal choice for lengthy synthetic campaigns. A general strategy for sarpagine/macroline alkaloids also highlights the importance of unique protection and hydroboration processes to functionalize specific double bonds within the complex framework. acs.org
Role of 2-(Triisopropylsilyloxy)ethyl Moieties in the Total Synthesis of Diterpenes, including Cladiellins and Briarellins
Diterpenes are a vast and structurally diverse class of natural products, many of which are derived from marine organisms and possess significant biological activities. Their complex, often highly oxidized and stereochemically dense carbocyclic skeletons present major synthetic challenges. Accessing these molecules often requires a combination of chemical and enzymatic C-H oxidation methods and carefully planned protecting group strategies to differentiate between multiple reactive sites. nih.gov
While specific examples for cladiellins and briarellins are not detailed, the general principles of complex diterpene synthesis underscore the potential role for moieties like the 2-(triisopropylsilyloxy)ethyl group. In syntheses of related complex terpenes, protecting groups are essential for masking alcohols during transformations such as oxidations, radical cross-couplings, and skeletal rearrangements. nih.govnih.gov For example, the related triethylsilyl (TES) group has been used to protect a 2-iodoethanol-derived unit during enolate alkylation and subsequent transformations in an approach to lathyrane diterpenes. nih.gov The bulky TIPS group would offer even greater stability in such a sequence, preventing unwanted side reactions and allowing for the late-stage deprotection and functionalization of the hydroxyethyl (B10761427) side chain, a common feature in many complex natural products.
Utility of Protected 2-Hydroxyethyl Units in the Stereoselective Synthesis of Sugars and Glycoside Analogues
Carbohydrate chemistry is fundamentally reliant on the strategic use of protecting groups to differentiate the numerous hydroxyl groups of a sugar molecule. nih.gov The stereochemical outcome of glycosylation reactions—the formation of the critical bond linking sugar units—is profoundly influenced by the nature of the protecting groups on both the glycosyl donor and acceptor. nih.gov
A protected 2-hydroxyethyl unit, such as that provided by 2-(triisopropylsilyloxy)ethanol, can be attached to a sugar, typically at the anomeric center, to serve as a linker for creating glycoconjugates or as a handle for further functionalization. The choice of protecting group is critical. Ether-type protecting groups, like the TIPS ether, are known to influence the formation of 1,2-cis-glycosides. nih.gov Furthermore, the related and similarly bulky [(triisopropylsilyl)oxy]methyl (TOM) group has been developed as a robust protecting group for the 2'-OH of ribonucleosides, proving stable to a wide range of conditions used in oligonucleotide synthesis while ensuring high coupling yields. This demonstrates the utility of TIPS-protected oxygen functionalities in the demanding field of nucleic acid and carbohydrate synthesis, where stereocontrol and high fidelity are paramount. The stereoselective synthesis of S-linked 2-deoxy sugars, which lack a directing group at the C2 position, further highlights the challenges where carefully chosen protecting group strategies are essential.
Contributions to the Total Synthesis of Other Natural Product Frameworks, such as Syringolides and Ervincidine
The utility of 2-(triisopropylsilyloxy)ethanol is further exemplified in the total synthesis of other natural product classes.
Syringolides: These molecules are secreted by the bacterium Pseudomonas syringae and act as virulence factors. The first total synthesis of Syringolides 1 and 2 utilized 2-[(triisopropylsilyl)oxy]ethanol as a key starting material. nih.gov The compound was prepared and then incorporated into a larger fragment that ultimately formed the characteristic butenolide ring of the natural products. The TIPS group provided robust protection throughout the multi-step sequence. nih.gov
Ervincidine: This indole alkaloid's structure was definitively established through its stereospecific total synthesis. A crucial intermediate in this synthesis was a triisopropylsilyl ether. The TIPS group masked a primary alcohol, allowing for the selective IBX-mediated oxidation of a secondary alcohol to a ketone. This transformation was a key step in elaborating the complex, caged structure of the alkaloid. The synthesis not only achieved the target molecule but also unequivocally established the stereochemistry of the hydroxyl group at the C-6 position.
| Natural Product | Key Synthetic Step Involving TIPS-ether | Outcome | Reference |
| Syringolide 1 & 2 | Used as a protected starting material for fragment synthesis. | Successful construction of the butenolide core. | nih.gov |
| Ervincidine | Protection of a primary alcohol to allow selective oxidation of a secondary alcohol. | Stereospecific formation of a key ketone intermediate, enabling total synthesis and structural confirmation. |
Asymmetric Synthesis and Stereocontrol
A recurring theme in the applications of 2-(triisopropylsilyloxy)ethanol and related TIPS-protected moieties is their role in controlling stereochemistry. The triisopropylsilyl group is exceptionally bulky, a feature that chemists can exploit to influence the outcome of stereoselective reactions.
In asymmetric synthesis, protecting groups can exert stereocontrol through several mechanisms:
Steric Hindrance: The large steric profile of the TIPS group can block one face of a reactive molecule, directing an incoming reagent to the opposite, less hindered face. This is a classic strategy for controlling diastereoselectivity in reactions like additions to carbonyls or cycloadditions. uni-konstanz.de
Conformational Locking: The presence of a bulky group can restrict the conformational freedom of a molecule or a transition state. In carbohydrate chemistry, for example, specific protecting groups can lock a furanose or pyranose ring into a conformation that favors nucleophilic attack from a particular direction, leading to high stereoselectivity in glycosylation. nih.gov
Directed Reactions: While less common for simple silyl ethers, some protecting groups can actively chelate to a reagent, delivering it to a specific side of the molecule.
The successful stereospecific synthesis of ervincidine, where the TIPS-protected intermediate underwent selective oxidation and Luche reduction, is a prime example of how this protecting group facilitates precise stereocontrol. Similarly, the design of stereoselective syntheses of polypropionates and complex oligosaccharides relies heavily on the predictable steric and electronic effects of protecting groups, with bulky silyl ethers like TIPS being a reliable choice for achieving high levels of stereochemical induction. uni-konstanz.denih.gov
Diastereoselective Reactions Involving Chiral Scaffolds Incorporating 2-(Triisopropylsilyloxy)ethanol Fragments
In diastereoselective synthesis, a pre-existing chiral center within a molecule influences the creation of a new stereocenter, leading to the preferential formation of one diastereomer over others. While the principle of using chiral scaffolds is well-established, specific examples where the 2-(triisopropylsilyloxy)ethanol fragment is the primary chiral controller in diastereoselective reactions are not extensively detailed in prominent literature. However, the underlying concept relies on the steric bulk of the TIPS-protected hydroxyl group to direct incoming reagents to the opposite face of the molecule. For instance, in the iodocarbocyclization of pentenylmalonate derivatives with a chiral siloxy substituent at the allylic position, high diastereoselectivity can be achieved, demonstrating the power of such groups to control reaction geometry through stereoelectronic effects and steric hindrance nih.gov.
Enantioselective Transformations Guided by the Bulky Triisopropylsilyl Protecting Group
The bulky nature of the triisopropylsilyl (TIPS) group is frequently exploited to influence the stereochemical outcome of reactions, a strategy central to enantioselective synthesis. While catalysts or chiral auxiliaries are often the primary source of enantioselectivity, the TIPS protecting group, when part of a chiral reagent or substrate, can significantly amplify or control the stereochemical course of a transformation. The development of chiral catalysts that facilitate the enantioselective protection of alcohols to form silyl ethers underscores the importance of creating chiral environments to achieve high enantiomeric purity nih.gov. The large steric footprint of the TIPS group in 2-(triisopropylsilyloxy)ethanol can effectively block one face of a reactive intermediate, thereby guiding an incoming reagent to the other face and establishing a specific stereocenter.
Investigations into Substrate Control and the Role of 2-(Triisopropylsilyloxy)ethanol as a Chiral Auxiliary or Ligand Precursor
A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed sigmaaldrich.comwikipedia.org. While many chiral auxiliaries are known, such as Evans oxazolidinones and pseudoephedrine, the use of 2-(triisopropylsilyloxy)ethanol itself as a standard chiral auxiliary is not widely documented. The synthesis of enantiopure compounds often relies on methods like the chiral pool, asymmetric synthesis using catalysts, or optical resolution tcichemicals.com. In principle, a chiral derivative of 2-(triisopropylsilyloxy)ethanol could serve as an auxiliary, where its bulky TIPS group would be pivotal in creating a biased steric environment to direct bond formation. Similarly, it could be envisioned as a precursor to a chiral ligand for metal-catalyzed asymmetric reactions, although such applications are not prominently reported.
Oligonucleotide and Ribonucleic Acid (RNA) Synthesis: Focus on 2′-O-[(Triisopropylsilyl)oxy]methyl (TOM) Protecting Group
The chemical synthesis of RNA is a more complex challenge than that of DNA, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar, which must be selectively protected. The 2′-O-[(Triisopropylsilyl)oxy]methyl (TOM) group, derived from 2-(triisopropylsilyloxy)ethanol, has emerged as a highly effective and widely adopted protecting group in this field. It offers significant advantages over the earlier generation 2'-O-tert-butyldimethylsilyl (TBDMS) group, leading to more efficient and reliable RNA synthesis atdbio.comcygnustechnologies.comglenresearch.com.
Synthesis of TOM-Protected Ribonucleoside Phosphoramidites
The journey to synthetic RNA begins with the preparation of monomeric building blocks called phosphoramidites. For RNA synthesis, each of the four ribonucleosides (adenosine, guanosine, cytidine, and uridine) must be protected at the 2'-hydroxyl position. The synthesis of 2'-O-TOM-protected ribonucleoside phosphoramidites is a multi-step process. nih.govnih.gov
The key steps typically involve:
Protection of Exocyclic Amines: The exocyclic amino groups on the nucleobases (A, G, C) are protected, often with acetyl groups nih.govnih.gov.
5'-Hydroxyl Protection: The 5'-hydroxyl group of the ribose is protected with an acid-labile dimethoxytrityl (DMTr) group nih.govnih.gov.
Introduction of the TOM Group: The crucial step is the regioselective introduction of the TOM group onto the 2'-hydroxyl. This is accomplished by reacting the 5'-O-DMTr, N-acetyl-ribonucleoside with [(triisopropylsilyl)oxy]methyl chloride (TOM-Cl) nih.gov.
Phosphitylation: Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite (B1245037) building block ready for automated synthesis nih.govumich.edu.
The resulting TOM-protected phosphoramidites are stable, solid foams that can be purified by column chromatography and are suitable for use in automated synthesizers umich.edu.
Automated Solid-Phase RNA Synthesis Protocols and Efficiency Enhancements utilizing TOM Chemistry
TOM-protected phosphoramidites are exceptionally well-suited for automated solid-phase synthesis, a cyclic process that builds the RNA chain while it is attached to a solid support umich.edunih.gov. Each cycle consists of four main chemical reactions: detritylation, coupling, capping, and oxidation nih.gov.
The use of TOM chemistry provides several key enhancements over the traditional TBDMS method:
Higher Coupling Efficiency: The TOM group presents less steric hindrance at the 2'-position compared to the TBDMS group. This allows for faster and more complete coupling reactions, with efficiencies often exceeding 99% cygnustechnologies.comglenresearch.comumich.edu.
Shorter Coupling Times: The improved reaction kinetics allow for significantly reduced coupling times. For a 1-µmol scale synthesis, coupling times can be as short as 2.5 minutes, compared to 6 minutes or more required for TBDMS-protected monomers atdbio.comumich.edu.
Synthesis of Longer Oligonucleotides: The high, cumulative yield resulting from efficient coupling enables the reliable synthesis of much longer RNA sequences, often exceeding 75 nucleotides glenresearch.commassbio.org.
Stability: A critical advantage of the TOM group is its acetal (B89532) linkage, which prevents the 2' to 3' migration that can occur with silyl groups like TBDMS under basic conditions. This migration leads to undesirable, non-natural 2'-5' phosphodiester linkages in the final RNA product glenresearch.comglenresearch.com.
Table 1: Comparison of RNA Synthesis Chemistries
| Feature | TOM Chemistry | TBDMS Chemistry |
|---|---|---|
| 2'-Protecting Group | 2′-O-[(Triisopropylsilyl)oxy]methyl | 2'-O-tert-butyldimethylsilyl |
| Typical Coupling Time | ~2.5 minutes | >6 minutes |
| Coupling Efficiency | >99% | Lower, more variable |
| Risk of 2'-3' Migration | Negligible glenresearch.comglenresearch.com | Significant risk under basic conditions atdbio.com |
| Max Practical Length | >75 nucleotides glenresearch.commassbio.org | Shorter oligonucleotides |
Optimized Deprotection Strategies for TOM-Protected Oligonucleotides
Once the automated synthesis is complete, the newly assembled RNA oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The deprotection of TOM-protected RNA is a robust, two-step process that preserves the integrity of the RNA chain nih.govumich.edu.
Step 1: Base, Phosphate (B84403), and Support Cleavage: The oligonucleotide is first treated with a basic aminolytic solution. A common and effective reagent is a mixture of aqueous methylamine (B109427) and ethanolic methylamine (EMAM) or ammonium (B1175870) hydroxide (B78521)/methylamine (AMA). glenresearch.comresearchgate.net This step efficiently removes the protecting groups from the nucleobases (e.g., acetyl) and the cyanoethyl groups from the phosphate backbone, while simultaneously cleaving the RNA from the solid support. The 2'-O-TOM group is completely stable under these conditions nih.govresearchgate.net.
Step 2: 2'-O-TOM Group Removal: After the initial cleavage and deprotection, the crucial 2'-O-TOM groups are removed. This is achieved by treating the oligonucleotide with a fluoride (B91410) source, most commonly 1 M tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) atdbio.comumich.edu. This final cleavage step proceeds cleanly and quantitatively, yielding the final, fully deprotected RNA molecule without causing degradation or isomerization of the phosphodiester linkages atdbio.comnih.gov.
Table 2: Standard Deprotection Protocol for TOM-Protected RNA
| Step | Reagent | Purpose | Duration/Temperature |
|---|---|---|---|
| 1 | Ammonium Hydroxide/Methylamine (AMA) or Ethanolic/Aqueous Methylamine (EMAM) | Cleavage from support; Removal of base and phosphate protecting groups glenresearch.commassbio.org | 10 min at 65°C (AMA) or 2 hours at 25°C (EMAM) glenresearch.comresearchgate.net |
| 2 | 1 M Tetrabutylammonium Fluoride (TBAF) in THF | Removal of 2'-O-TOM protecting groups atdbio.comumich.edu | ~12 hours at 25°C researchgate.net |
Polymer Chemistry and Material Science Applications.
The introduction of the 2-(triisopropylsilyloxy)ethanol moiety into polymer structures provides a versatile platform for creating materials with tunable properties. The bulky triisopropylsilyl group can influence polymer morphology and solubility, while the protected hydroxyl group offers a latent functionality that can be unmasked under specific conditions for post-polymerization modification.
The conversion of 2-(triisopropylsilyloxy)ethanol into polymerizable monomers is a critical first step for its incorporation into polymeric materials. The primary strategies involve the introduction of a polymerizable functional group, such as a vinyl or an acrylate (B77674) moiety.
One key class of monomers derived from 2-(triisopropylsilyloxy)ethanol are silyloxy-functionalized styrenes. For instance, 4-(2-(triisopropylsilyloxy)ethoxy)styrene can be synthesized, although a more commonly reported analogue involves the protection of 2-(4-vinylphenyl)ethanol (B3138519) with a trialkylsilyl group. afinitica.com The synthesis of such monomers typically involves the reaction of the parent alcohol with a suitable silylating agent, such as triisopropylsilyl chloride, in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). afinitica.com These silyl-protected styrenic monomers are generally stable compounds, resistant to hydrolysis under neutral or basic conditions, which is crucial for their handling and subsequent polymerization. afinitica.com
Another important class of monomers are silyloxy-functionalized acrylates and methacrylates. The synthesis of 2-(triisopropylsilyloxy)ethyl acrylate and 2-(triisopropylsilyloxy)ethyl methacrylate (B99206) can be readily achieved through the esterification of 2-(triisopropylsilyloxy)ethanol with acryloyl chloride or methacryloyl chloride, respectively. These reactions are typically carried out in the presence of a tertiary amine base, such as triethylamine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran at reduced temperatures to control the reactivity of the acyl chlorides. The amine serves to neutralize the hydrochloric acid generated during the reaction.
A plausible reaction scheme for the synthesis of 2-(triisopropylsilyloxy)ethyl acrylate is presented below:
Scheme 1: Synthesis of 2-(Triisopropylsilyloxy)ethyl Acrylate
This method provides a straightforward and high-yielding route to these valuable monomers.
Monomers featuring the 2-(triisopropylsilyloxy)ethoxy moiety can be polymerized using various techniques, including living anionic polymerization and controlled radical polymerization methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. The choice of polymerization technique depends on the nature of the polymerizable group and the desired polymer architecture.
For instance, silyl-protected styrenic monomers, such as those analogous to 4-(2-(triisopropylsilyloxy)ethoxy)styrene, undergo living anionic polymerization initiated by organolithium or organopotassium compounds in polar aprotic solvents like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). afinitica.com This technique allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.2). afinitica.com The resulting "living" polymers can be used to create block copolymers by the sequential addition of other monomers. afinitica.com
The following table summarizes the results of the anionic polymerization of a trialkylsilyl-protected 2-(4-vinylphenyl)ethanol, demonstrating the level of control achievable with this method.
| Monomer | Initiator | Mn (calc) | Mn (obs) | PDI (Mw/Mn) |
| 4-(2-(Triethylsilyloxy)ethoxy)styrene | oligo(α-methylstyryl)dipotassium | 15,000 | 14,500 | 1.08 |
| 4-(2-(t-Butyldimethylsilyloxy)ethoxy)styrene | oligo(α-methylstyryl)dipotassium | 20,000 | 21,200 | 1.09 |
Data adapted from a study on analogous trialkylsilyl-protected styrenic monomers. afinitica.com
The triisopropylsilyl group plays a crucial role in modulating the properties of the resulting polymers. Its steric bulk can significantly impact the polymer's glass transition temperature (Tg), solubility, and morphology in the solid state. Furthermore, the silyl ether serves as a protecting group for the hydroxyl functionality. After polymerization, the silyl group can be selectively removed under acidic conditions (e.g., HCl in dioxane/water) or with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to yield a hydrophilic poly(hydroxyethyl)-functionalized polymer. afinitica.com This post-polymerization modification allows for a dramatic change in the material's properties, such as its solubility and surface energy, opening avenues for applications in areas like biocompatible materials, hydrogels, and functional coatings.
Development of Novel Reagents and Synthetic Intermediates Featuring the 2-(Triisopropylsilyloxy)ethanol Moiety (e.g., 2-(Triisopropylsilyloxy)acrolein).
The unique combination of a protected primary alcohol and a reactive handle in derivatives of 2-(triisopropylsilyloxy)ethanol makes it an attractive starting material for the development of novel reagents and synthetic intermediates. A prime example is the potential synthesis of 2-(triisopropylsilyloxy)acrolein.
While the direct synthesis of 2-(triisopropylsilyloxy)acrolein from 2-(triisopropylsilyloxy)ethanol has not been explicitly detailed in the literature, a plausible synthetic route can be envisioned. This would likely involve the oxidation of the primary alcohol of 2-(triisopropylsilyloxy)ethanol to the corresponding aldehyde. Mild and selective oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would be required to avoid over-oxidation to the carboxylic acid and to prevent cleavage of the silyl ether.
Scheme 2: Plausible Synthesis of 2-(Triisopropylsilyloxy)acrolein HO-CH2-CH2-O-Si(i-Pr)3 --[Oxidizing Agent (e.g., PCC)]--> O=CH-CH2-O-Si(i-Pr)3
Computational Chemistry and Theoretical Investigations of Silyloxyethanol Systems
Density Functional Theory (DFT) Studies on the Molecular Geometry and Electronic Structure of 2-(Triisopropylsilyloxy)ethanol and its Adducts
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with high accuracy. For 2-(triisopropylsilyloxy)ethanol, DFT calculations can elucidate key structural parameters and provide a picture of its electronic landscape. While direct DFT studies on 2-(triisopropylsilyloxy)ethanol are not extensively published, data from analogous simple silyl (B83357) ethers and alcohols allow for the reliable prediction of its characteristics.
The optimized geometry of a molecule corresponds to the lowest energy arrangement of its atoms. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For 2-(triisopropylsilyloxy)ethanol, key parameters would include the Si-O, O-C, and C-C bond lengths and the crucial Si-O-C bond angle, which influences the steric and electronic environment around the silicon and oxygen atoms.
Interactive Table 1: Predicted Geometric Parameters for 2-(Triisopropylsilyloxy)ethanol based on DFT Calculations of Analogous Molecules.
| Parameter | Predicted Value | General Range from Model Systems (Å or °) |
|---|---|---|
| Si-O Bond Length | ~1.65 Å | 1.63 - 1.67 Å |
| O-C Bond Length | ~1.43 Å | 1.42 - 1.44 Å |
| C-C Bond Length | ~1.53 Å | 1.52 - 1.54 Å |
| Si-O-C Bond Angle | ~125° | 120 - 130° |
The electronic structure is described by the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comphyschemres.org In 2-(triisopropylsilyloxy)ethanol, the HOMO is expected to be localized primarily on the oxygen atoms, while the LUMO may be distributed across the Si-O-C framework.
Interactive Table 2: Predicted Electronic Properties for 2-(Triisopropylsilyloxy)ethanol from DFT Calculations.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | ~ 1.5 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | ~ 8.0 eV | Indicates high kinetic stability |
Adducts of 2-(triisopropylsilyloxy)ethanol, for instance, with metal ions or other molecules through hydrogen bonding, can also be modeled. DFT studies on such adducts would reveal changes in geometry and electronic structure upon binding, providing insights into the nature and strength of these interactions.
Mechanistic Pathway Elucidation and Transition State Analysis through Computational Modeling of Silyl Ether Transformations
Computational modeling is instrumental in mapping out the reaction mechanisms of chemical transformations, including those involving silyl ethers like 2-(triisopropylsilyloxy)ethanol. A common reaction for silyl ethers is their cleavage (deprotection) under acidic or fluoride-mediated conditions. DFT calculations can be used to locate the transition states (TS) of these reactions, which are the highest energy points along the reaction coordinate, and to calculate the activation energies (the energy barrier that must be overcome for the reaction to occur).
The acid-catalyzed hydrolysis of a silyl ether typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water on the silicon atom. This can occur through a pentacoordinate silicon intermediate or a more concerted SN2-type mechanism at the silicon center. libretexts.orggelest.com Computational models can distinguish between these pathways by comparing the energies of the respective intermediates and transition states.
For the fluoride-induced cleavage, the mechanism involves the attack of a fluoride (B91410) ion on the silicon atom to form a highly stable, pentacoordinate silicate (B1173343) intermediate. libretexts.org The high strength of the Si-F bond is a major driving force for this reaction. libretexts.org
Interactive Table 3: Representative Calculated Activation Energies for Silyl Ether Deprotection Mechanisms.
| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | TMS-ether + H₃O⁺ | DFT (B3LYP) | 15 - 25 |
By analyzing the geometries of the transition states, chemists can understand the steric and electronic factors that influence the reaction rate. For a bulky silyl ether like 2-(triisopropylsilyloxy)ethanol, the large isopropyl groups are expected to sterically hinder the approach of nucleophiles to the silicon center, affecting the activation energy and, consequently, the reaction rate.
Prediction of Reactivity and Selectivity in Synthetic Reactions Involving 2-(Triisopropylsilyloxy)ethanol
A significant application of computational chemistry is the prediction of reactivity and selectivity in organic reactions. For a molecule like 2-(triisopropylsilyloxy)ethanol, which possesses multiple potentially reactive sites, predicting where a reaction will occur (regioselectivity) is crucial for synthetic planning.
Recent advances have utilized machine learning models trained on data from DFT calculations to predict the site of C-H functionalization reactions. nih.govrsc.org These models often use descriptors derived from the ground-state electronic structure of the substrate, such as natural bond orbital (NBO) charges, orbital energies (e.g., the energy of the σ C-H orbital), and steric parameters. rsc.org For example, in a hypothetical C-H oxidation or insertion reaction on 2-(triisopropylsilyloxy)ethanol, there are several different C-H bonds. Computational models can predict the most likely site of reaction by evaluating the properties of each C-H bond.
The factors influencing selectivity are often a combination of:
Electronic Effects : The inherent reactivity of a C-H bond, which can be correlated with properties like its bond dissociation energy (BDE) or the stability of the resulting radical or cation.
Steric Effects : The accessibility of a C-H bond to the incoming reagent. Bulky groups like the triisopropylsilyl group can shield nearby C-H bonds, directing the reaction to more exposed sites.
Stereoelectronic Effects : The alignment of orbitals that can stabilize the transition state.
Computational studies have shown that silyl ether groups can influence the reactivity of nearby functional groups. The electron-donating nature of the silyloxy group can activate certain positions towards electrophilic attack. Conversely, the steric bulk can direct reactions away from the silyl-protected part of the molecule. nih.gov DFT studies can quantify these effects by modeling the transition states for reaction at different sites and comparing their relative energies. acs.org
Conformational Analysis and Investigations into Intermolecular Interactions of Silyloxyethanol Derivatives
The flexible nature of 2-(triisopropylsilyloxy)ethanol allows it to adopt numerous conformations through rotation around its single bonds (C-C, C-O, Si-O). Conformational analysis aims to identify the most stable of these arrangements (conformers) and to understand the energy barriers between them. libretexts.org
The relative energies of different conformers are determined by a balance of steric repulsions and stabilizing interactions. In 2-(triisopropylsilyloxy)ethanol, key dihedral angles include the H-O-C-C and O-C-C-O-Si angles. Staggered conformations are generally lower in energy than eclipsed conformations due to reduced torsional strain. libretexts.org
A particularly important feature of 2-(triisopropylsilyloxy)ethanol is its ability to form an intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen of the silyloxy group. This interaction can stabilize specific conformations, leading to a folded or cyclic-like structure. DFT calculations are well-suited to investigate the strength and geometry of such hydrogen bonds. mdpi.comnih.govresearchgate.net The presence of an intramolecular hydrogen bond can significantly influence the molecule's physical properties and its reactivity by locking it into a preferred conformation.
Interactive Table 4: Analysis of Potential Conformations of 2-(Triisopropylsilyloxy)ethanol.
| Conformation | Key Dihedral Angle (O-C-C-O) | Characterizing Feature | Predicted Relative Energy (kcal/mol) |
|---|---|---|---|
| Anti (Extended) | ~180° | Linear, extended shape | 0 (Reference) |
| Gauche (Folded) | ~60° | Potential for intramolecular H-bonding | -1 to -3 (if H-bonded) |
Intermolecular interactions are also critical, especially in the condensed phase. The hydroxyl group of 2-(triisopropylsilyloxy)ethanol can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates. mdpi.com Computational studies can model these intermolecular complexes, calculating their binding energies and examining how aggregation affects the properties of the individual molecules. frontiersin.org
Advanced Analytical Techniques for Characterization of 2 Triisopropylsilyloxy Ethanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of 2-(triisopropylsilyloxy)ethanol derivatives.
¹H NMR: Proton NMR provides crucial information regarding the chemical environment of hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of a 2-(triisopropylsilyloxy)ethanol derivative, one can expect to observe characteristic signals for the methylene (B1212753) protons adjacent to the silyl (B83357) ether and the hydroxyl group, as well as the distinctive signals for the isopropyl groups on the silicon atom. rsc.org
¹³C NMR: Complementing the proton data, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the ethyl and isopropyl groups can be assigned to confirm the molecular connectivity. rsc.org
²⁹Si NMR: This technique directly probes the silicon atom, offering unequivocal evidence of the triisopropylsilyl ether formation. The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment. researchgate.net For example, in silylated organosiloxanes, the major products can be identified as D (RR'Si(O₀.₅)₂) and T (RSi(O₀.₅)₃) units. researchgate.net
| Nucleus | Typical Chemical Shift (ppm) | Assignment |
| ¹H | ~3.8 | Si-O-CH₂ |
| ¹H | ~3.7 | HO-CH₂ |
| ¹H | ~1.1 | Si-CH(CH₃)₂ |
| ¹H | ~1.0 | Si-CH(CH₃)₂ |
| ¹³C | ~63 | Si-O-CH₂ |
| ¹³C | ~62 | HO-CH₂ |
| ¹³C | ~18 | Si-CH(CH₃)₂ |
| ¹³C | ~12 | Si-CH(CH₃)₂ |
| ²⁹Si | ~13-14 | (i-Pr)₃Si-O |
| Note: Chemical shifts can vary based on solvent and specific molecular structure. washington.edu |
Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF, for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of 2-(triisopropylsilyloxy)ethanol derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides exceptionally accurate mass measurements, which allows for the determination of a compound's elemental formula. chemrxiv.org This is essential for confirming the identity of newly synthesized derivatives. chemrxiv.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is particularly effective for analyzing large molecules and polymers that incorporate the 2-(triisopropylsilyloxy)ethanol moiety. longdom.org This technique can determine the molecular weight distribution of polymeric materials and is valuable for the structural elucidation of complex molecules. longdom.orgrsc.org
Chromatographic Methods (HPLC, GPC, TLC) for Purity Assessment, Separation, and Reaction Monitoring
Chromatographic techniques are indispensable for evaluating the purity of 2-(triisopropylsilyloxy)ethanol derivatives, separating mixtures, and tracking the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for separating and quantifying the components within a mixture, making it ideal for assessing the purity of 2-(triisopropylsilyloxy)ethanol.
Gel Permeation Chromatography (GPC): GPC, a form of size-exclusion chromatography, is employed to determine the molecular weight distribution of polymers and is therefore useful for characterizing polymers functionalized with 2-(triisopropylsilyloxy)ethanol.
Thin-Layer Chromatography (TLC): TLC is a straightforward and rapid method for monitoring reaction progress. ualberta.caitwreagents.comukessays.comrochester.edu By spotting the reaction mixture on a TLC plate, the disappearance of starting materials and the appearance of the product can be observed, facilitated by the polarity difference between the initial alcohol and the resulting silyl ether. ualberta.calibretexts.org
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups and Bond Vibrations
Infrared (IR) spectroscopy identifies functional groups by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. gelest.comfiveable.me
Key expected absorption bands in the IR spectrum of 2-(triisopropylsilyloxy)ethanol include:
A broad O-H stretching band around 3230-3400 cm⁻¹, characteristic of the hydroxyl group. docbrown.info
C-H stretching vibrations in the 2850-3000 cm⁻¹ region. nih.gov
A distinctive Si-O-C stretching vibration, typically found between 1050-1150 cm⁻¹. libretexts.org
C-O stretching vibrations near 1050 cm⁻¹. libretexts.org
The transformation of the broad O-H band into the Si-O-C band serves as a reliable indicator of the silylation reaction's progress.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (hydrogen-bonded) | 3230-3400 | Alcohol |
| C-H Stretch | 2850-3000 | Alkyl |
| Si-O-C Stretch | 1050-1150 | Silyl Ether |
| C-O Stretch | ~1050 | Alcohol |
X-ray Crystallography for the Determination of Absolute Stereochemistry and Solid-State Structures of Complex 2-(Triisopropylsilyloxy)ethanol Derivatives
X-ray crystallography provides the most definitive three-dimensional atomic arrangement in a crystalline solid. For complex derivatives of 2-(triisopropylsilyloxy)ethanol, particularly those with stereocenters, single-crystal X-ray diffraction can unambiguously determine the absolute stereochemistry and provide precise bond lengths and angles. nih.gov This technique is crucial for verifying the structure of novel compounds. rsc.org
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Investigating Thermal Behavior and Stability
Thermal analysis methods offer insights into the thermal stability and phase transitions of materials.
Thermogravimetric Analysis (TGA): TGA measures mass changes as a function of temperature, allowing for the determination of the decomposition temperature and thus the thermal stability of 2-(triisopropylsilyloxy)ethanol derivatives. nsf.govrsc.org Silyl ethers are known for their excellent thermal and oxidative stabilities. rsc.org
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material, such as melting points and glass transition temperatures. This is particularly relevant for characterizing polymeric materials containing the 2-(triisopropylsilyloxy)ethanol unit. For example, silyl ether metathesis has been used to create vitrimers with exceptional thermal stability that are reprocessable at elevated temperatures. nih.gov
Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Grazing Incidence Wide-angle X-ray Scattering (GIWAXS)) for Specialized Characterization
For specific applications, other advanced spectroscopic techniques can be employed.
UV-Vis Spectroscopy: While 2-(triisopropylsilyloxy)ethanol itself does not have significant UV-Vis absorption, derivatives containing chromophores can be studied using this method. For instance, some silyl ethers are designed to be photocleavable and absorb in the visible light spectrum. rsc.org
Grazing Incidence Wide-angle X-ray Scattering (GIWAXS): GIWAXS is a powerful technique for examining molecular packing and orientation in thin films. researchgate.netnih.gov For materials incorporating 2-(triisopropylsilyloxy)ethanol derivatives intended for applications like organic electronics, GIWAXS provides critical information about the solid-state morphology. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues
Greener Pastures: The Quest for Sustainable and Scalable Synthesis
The future synthesis of 2-(triisopropylsilyloxy)ethanol will undoubtedly be shaped by the principles of green chemistry. A primary focus will be the development of more efficient, sustainable, and scalable synthetic routes. Current methods often rely on stoichiometric reagents and harsh conditions, generating significant waste. Future research will likely pivot towards catalytic systems that are not only highly selective for the monosilylation of ethylene (B1197577) glycol but are also recyclable and operate under milder conditions.
One promising approach involves the use of a recyclable and convenient-to-handle platinum/ethylene glycol catalytic system for hydrosilylation. chemrxiv.org This system has demonstrated high efficiency and selectivity for the anti-Markovnikov addition of silanes to unsaturated compounds, and its principles could be adapted for the selective silylation of diols. chemrxiv.org The use of ethylene glycol as a solvent is particularly advantageous due to its low cost and environmentally friendly nature. scite.ai Furthermore, the development of heterogeneous catalysts, such as silica-supported titanium dichloride bistriflate, offers a pathway to easily separable and reusable catalytic systems, further enhancing the sustainability of the process. researchgate.net
The selective catalytic two-step process for producing ethylene glycol from carbon monoxide presents an intriguing parallel for sustainable feedstock utilization. nih.govnih.govacs.org While not a direct synthesis of the silyl (B83357) ether, it highlights a move towards more sustainable C1 and C2 building blocks, which could be integrated into future production pathways.
The following table summarizes potential catalytic systems for the sustainable synthesis of 2-(triisopropylsilyloxy)ethanol:
| Catalyst System | Key Features | Potential Advantages for 2-(Triisopropylsilyloxy)ethanol Synthesis |
| Platinum/Ethylene Glycol | Recyclable, operates under mild conditions, high selectivity. chemrxiv.org | Reduced catalyst waste, lower energy consumption, high yield of the desired monosilylated product. chemrxiv.org |
| TiCl2(OTf)2–SiO2 | Heterogeneous, recyclable catalyst. researchgate.net | Ease of separation from the reaction mixture, potential for continuous flow processes. researchgate.net |
| Earth-Abundant Metal Catalysts | Utilizes non-precious metals. | Lower cost and reduced environmental impact compared to precious metal catalysts. |
| Enzymatic Catalysis | High selectivity and mild reaction conditions. | Potential for enantioselective reactions and compatibility with sensitive functional groups. |
Uncharted Reactions: Exploring Novel Reactivity Patterns
Beyond its role as a protecting group, the 2-(triisopropylsilyloxy)ethanol moiety possesses a unique combination of steric bulk and electronic properties that could be exploited in novel reactivity patterns. Future research will likely explore unprecedented transformations where this group actively participates in or directs the course of a reaction.
One area of interest is the investigation of neighboring group participation. The proximity of the hydroxyl group to the bulky triisopropylsilyl ether could lead to intramolecular interactions that influence the reactivity of either group. For instance, the hydroxyl group could act as an internal nucleophile or general base, accelerating or controlling the stereochemical outcome of reactions at the silicon center or adjacent carbons.
Furthermore, the development of new catalysts could unlock novel transformations. For example, the use of organocatalysts for the asymmetric synthesis of Si-stereogenic silyl ethers showcases the potential for creating chiral silicon centers. nih.gov Applying such methodologies to derivatives of 2-(triisopropylsilyloxy)ethanol could lead to the synthesis of novel chiral building blocks. The reactivity of the C-O-Si bond itself could also be a source of new reactions, potentially leading to the development of novel cross-coupling reactions or ring-opening polymerizations.
Bridging Disciplines: Expanding Applications in Chemical Biology and Materials Science
The unique properties of 2-(triisopropylsilyloxy)ethanol make it a promising candidate for applications in interdisciplinary fields such as chemical biology and materials science. Its biocompatibility, combined with the tunable properties of the silyl ether, opens up a range of possibilities.
In materials science , the hydrolytic lability of the Si-O-C linkage can be harnessed to create stimuli-responsive materials. ugent.be For instance, polymers incorporating the 2-(triisopropylsilyloxy)ethanol moiety could be designed to degrade under specific pH conditions, making them suitable for applications in drug delivery or as temporary scaffolds in tissue engineering. The hydroxyl group of 2-(triisopropylsilyloxy)ethanol can also serve as an initiator for polymerization, allowing for the synthesis of well-defined block copolymers with a degradable segment. rsc.orgresearchgate.net This could lead to the development of novel self-healing materials or injectable hydrogels. The incorporation of this moiety into polysiloxanes could also lead to materials with controlled branching and functionality. dntb.gov.ua
In chemical biology , 2-(triisopropylsilyloxy)ethanol and its derivatives could be used as linkers in bioconjugation, connecting therapeutic agents to targeting molecules. The stability of the triisopropylsilyl group under many physiological conditions, coupled with its selective removal under specific triggers, makes it an attractive component for designing prodrugs or activatable probes. The synthesis of alkyne-functionalized polymers using related initiator systems points towards the potential for creating "clickable" biomaterials for a variety of applications. nih.gov
The Future is Automated: Integration with Flow Chemistry and High-Throughput Platforms
To accelerate the discovery and optimization of reactions involving 2-(triisopropylsilyloxy)ethanol, its synthesis and applications will increasingly be integrated with flow chemistry and automated synthesis platforms. sigmaaldrich.cn Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for seamless scale-up. researchgate.net
The selective monosilylation of ethylene glycol is a prime candidate for optimization using flow chemistry. A continuous flow setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. Furthermore, the integration of in-line analytical techniques would enable real-time monitoring and optimization of the reaction.
High-throughput screening techniques will be instrumental in discovering novel catalysts and reaction conditions for the synthesis and functionalization of 2-(triisopropylsilyloxy)ethanol. sigmaaldrich.cn By rapidly screening large libraries of catalysts and ligands, researchers can identify optimal systems for specific transformations, significantly reducing the time and resources required for process development.
Illuminating Mechanisms: Advanced Spectroscopic and Mechanistic Probes
The development of advanced spectroscopic and mechanistic probes based on silyloxyethanol scaffolds will provide deeper insights into reaction mechanisms and biological processes. The triisopropylsilyl group can serve as a sensitive reporter for NMR spectroscopy, allowing for the real-time monitoring of reactions and the characterization of transient intermediates.
Furthermore, by incorporating fluorophores or other reporter groups into the silyloxyethanol scaffold, it is possible to design novel fluorescent probes. The cleavage of the silyl ether in response to a specific analyte or environmental change could trigger a change in the fluorescence signal, enabling the detection and imaging of various species. For example, a probe could be designed where the fluorescence is quenched by the bulky triisopropylsilyl group, and upon its removal by a specific enzyme or chemical trigger, the fluorescence is restored. This principle has been successfully applied in the development of probes for detecting reactive oxygen species and other biologically relevant molecules. Some 2-styrylpyridines derived from related nitro-aromatic precursors have already shown remarkable fluorescent properties.
The following table outlines potential designs for advanced probes utilizing the 2-(triisopropylsilyloxy)ethanol scaffold:
| Probe Type | Design Principle | Potential Application |
| NMR Probe | The 29Si chemical shift is sensitive to the electronic environment around the silicon atom. | Monitoring the progress of silylation/desilylation reactions in real-time. |
| Fluorescent Probe | A fluorophore is attached to the ethanol (B145695) backbone, and its emission is modulated by the presence or absence of the TIPS group. | Detecting fluoride (B91410) ions, pH changes, or specific enzymatic activity. |
| Mass Spectrometry Tag | The TIPS group provides a unique isotopic signature for easy identification in complex mixtures. | Quantitative proteomics or metabolomics studies. |
By pursuing these future research directions, the scientific community can unlock the full potential of 2-(triisopropylsilyloxy)ethanol, transforming it from a simple protecting group into a versatile tool for innovation across a wide range of scientific disciplines.
Q & A
Basic: What synthetic methodologies are effective for introducing the triisopropylsilyl (TIPS) protecting group to alcohols like 2-(Triisopropylsilyloxy) ethanol?
Answer:
The TIPS group is typically introduced via silylation using chlorotriisopropylsilane (TIPSCl) in the presence of a base like imidazole. For example, in the synthesis of 4-bromo-2-(triisopropylsilyloxy)toluene, TIPSCl reacts with a phenolic hydroxyl group in DMF at room temperature for 21.5 hours, achieving 97% yield . Key steps include:
- Reagent Ratios : Use a slight excess of TIPSCl (1.6 eq) and imidazole (2 eq) to drive the reaction.
- Workup : Dilution with diethyl ether, followed by sequential washing with water, HCl, and brine to remove unreacted reagents.
- Purification : Column chromatography on silica gel with pentane as the eluent yields pure product.
Characterization involves 1H/13C NMR (e.g., δ = 1.11 ppm for TIPS isopropyl protons) and mass spectrometry (e.g., m/z 342 [M+]) .
Advanced: How can researchers optimize reaction conditions to minimize byproducts in TIPS protection reactions?
Answer:
Byproduct formation (e.g., incomplete silylation or over-silylation) can be mitigated by:
- Temperature Control : Room temperature (20–25°C) avoids side reactions from exothermic processes .
- Solvent Selection : Polar aprotic solvents like DMF enhance reagent solubility and reaction homogeneity .
- Reaction Monitoring : Use TLC or in-situ IR to track hydroxyl group consumption (e.g., disappearance of O–H stretches at ~3200 cm⁻¹) .
Evidence from palladium-catalyzed syntheses shows that extended reaction times (>20 hours) ensure complete conversion without degradation .
Basic: What analytical techniques are critical for confirming the structure of TIPS-protected intermediates?
Answer:
- NMR Spectroscopy :
- 1H NMR : Identify TIPS isopropyl protons (δ 1.11–1.30 ppm) and aromatic protons (δ 6.90–6.99 ppm) .
- 13C NMR : Confirm silyl ether formation (C–O–Si signal at ~155 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., m/z 342 for C16H27BrOSi) .
- IR Spectroscopy : Absence of O–H stretches (~3200–3600 cm⁻¹) confirms successful protection .
Advanced: How does the TIPS group influence regioselectivity in multi-step syntheses?
Answer:
The bulky TIPS group sterically shields hydroxyl groups, directing reactions to less hindered sites. For example, in the synthesis of 7-methoxy-3-methyl-2-(triisopropylsilyloxy)-9H-carbazole, the TIPS-protected hydroxyl remains inert during subsequent Pd-catalyzed coupling and cyclization steps, allowing selective functionalization at the methylphenol position . Deprotection (e.g., using BBr3) regenerates the hydroxyl group post-synthesis .
Basic: What are the stability limitations of TIPS-protected alcohols under acidic or basic conditions?
Answer:
TIPS ethers are stable under mild acidic (e.g., HCl washes) and basic conditions (e.g., Cs2CO3 in Pd-catalyzed reactions) . However, they are cleaved by fluoride ions (e.g., TBAF) or strong acids (e.g., BBr3 in CH2Cl2) . For example, BBr3 selectively removes TIPS in 95% yield without affecting methoxy groups .
Advanced: How can researchers resolve contradictions in NMR data for TIPS-protected compounds?
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Rotameric Isomerism : Bulky TIPS groups can restrict rotation, causing split signals. Use variable-temperature NMR to coalesce peaks .
- Impurity Identification : Compare experimental spectra with literature data (e.g., DEPT-135 for quaternary carbon verification) .
In the synthesis of tetrahydroisoquinoline derivatives, HRMS and 2D NMR (COSY, HSQC) resolved ambiguities in regiochemistry .
Basic: What purification strategies are effective for TIPS-protected alcohols?
Answer:
- Column Chromatography : Use non-polar eluents (pentane/hexane) to separate TIPS ethers from polar byproducts .
- Recrystallization : For crystalline intermediates (e.g., carbazole derivatives), hexane/CH2Cl2 mixtures yield high-purity products (mp 175–176°C) .
- Distillation : Low-polarity TIPS ethers (e.g., colorless oils) can be distilled under reduced pressure .
Advanced: How can computational methods aid in predicting TIPS group stability in novel reaction environments?
Answer:
- DFT Calculations : Model transition states to predict silyl ether cleavage kinetics under specific conditions (e.g., fluoride attack) .
- Molecular Dynamics : Simulate steric effects of TIPS in crowded molecular environments to optimize reaction pathways .
Experimental validation using kinetic studies (e.g., monitoring deprotection rates via HPLC) complements theoretical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
